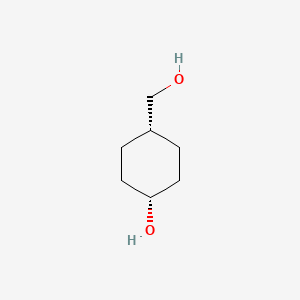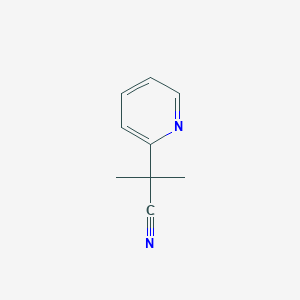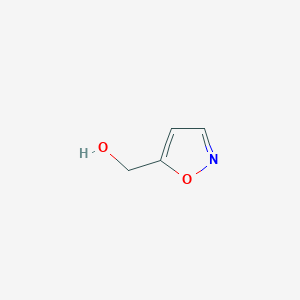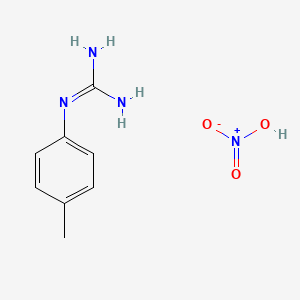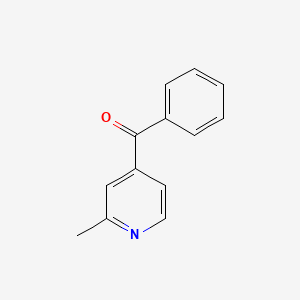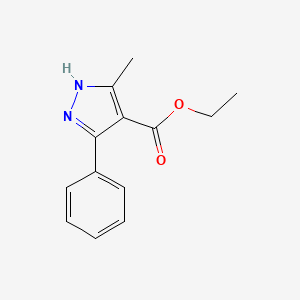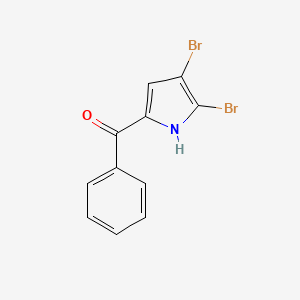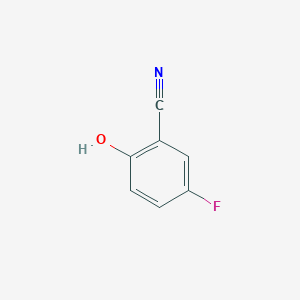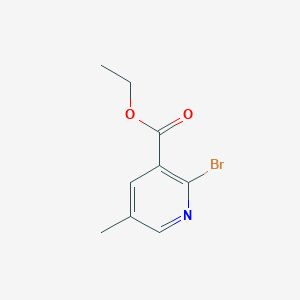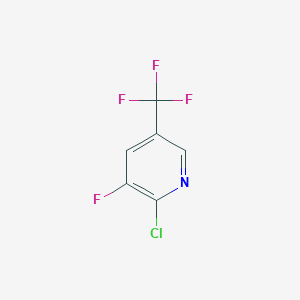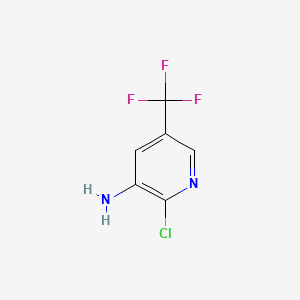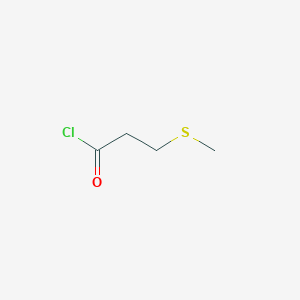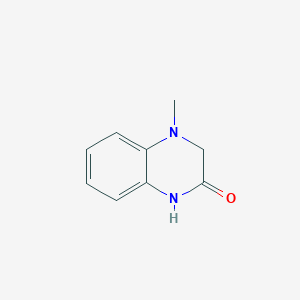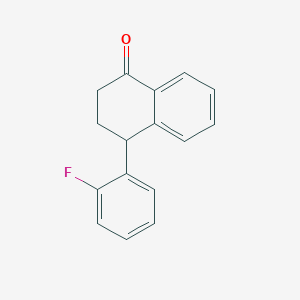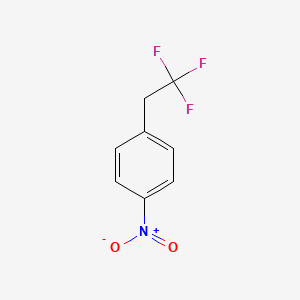
1-Nitro-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Nitro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the CAS Number: 3764-36-1. Its molecular weight is 205.14 . This compound is a pale-yellow crystalline solid.
Molecular Structure Analysis
The molecular structure of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene consists of a benzene ring substituted with a nitro group (NO2) and a 2,2,2-trifluoroethyl group. The InChI code for this compound is 1S/C8H6F3NO2/c9-8(10,11)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 . It contains a total of 20 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .
Physical And Chemical Properties Analysis
1-Nitro-4-(2,2,2-trifluoroethyl)benzene is a pale-yellow crystalline solid that is insoluble in water but soluble in acetone, ether, and chloroform. It has a melting point of 75-78 °C and a boiling point of 304 °C.
Scientific Research Applications
Synthesis and Chemical Transformations
Amination and Synthesis of Derivatives : 1-Nitro-4-(pentafluorosulfanyl)benzene, a closely related compound, can undergo direct amination to produce nitroaniline derivatives. These derivatives serve as precursors for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Preparation through Vicarious Nucleophilic Substitution : Vicarious nucleophilic substitutions (VNS) of hydrogen in similar nitro(pentafluorosulfanyl)benzenes with carbanions produce substituted benzenes. These reactions lead to formation of substituted (pentafluorosulfanyl)anilines and benzenes (Beier et al., 2011).
Electronic and Structural Properties
Molecular Electronic Device Applications : Molecules containing nitroamine redox centers, similar in structure to 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, have been used in molecular electronic devices. These show properties like negative differential resistance and high on-off peak-to-valley ratios (Chen et al., 1999).
Spectroscopic Investigation for Electronic Properties : Compounds like 4-nitro-3-(trifluoromethyl)aniline, related to 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, have been studied for their vibrational, structural, and electronic properties using spectroscopic techniques. This research provides insights into the impact of various substituent groups on the electronic properties of nitrobenzene derivatives (Saravanan et al., 2014).
Applications in Crystal Engineering and Luminescence
- Intermolecular Interactions in Crystal Engineering : Nitroarene compounds, similar to 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, demonstrate the potential for N⋯Ointeractions that are significant for crystal engineering. These interactions help in positioning molecules with predictability in crystal structures, especially when stronger interactions like hydrogen bonds are absent (Gagnon et al., 2007).
- Luminescent Metal-Organic Frameworks (MOFs) : Compounds with structures related to 1-Nitro-4-(2,2,2-trifluoroethyl)benzene have been incorporated into luminescent MOFs. These frameworks can selectively detect organic nitro compounds and capture iodine, demonstrating potential in sensing and environmental remediation applications (Rachuri et al., 2015).
Role in Anion Transport
- Anion Transport : Derivatives of 1,3-Bis(benzimidazol-2-yl)benzene, which could be structurally related to 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, exhibit significant anionophoric activity. Modification of these compounds with electron-withdrawing groups like trifluoromethyl and nitro groups significantly enhances their activity, indicating potential applications in selectiveion transport and separation processes (Peng et al., 2016).
properties
IUPAC Name |
1-nitro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBLUSIUSNNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



